N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Description
N-{[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic small molecule characterized by two key structural motifs:
- 1,2-Oxazole core: The oxazole ring is substituted at the 5-position with a 2-fluorophenyl group and at the 3-position with a methylene bridge linked to the acetamide nitrogen.
Properties
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3/c1-12-19(15-7-3-5-9-17(15)24-12)20(26)21(27)23-11-13-10-18(28-25-13)14-6-2-4-8-16(14)22/h2-10,24H,11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEOLIVAKRWNMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound F2493-1516, also known as N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, primarily targets the proton pump (H+―K+―ATPase) in the gastric parietal cells. This enzyme is responsible for the final step in the production of gastric acid.
Mode of Action
F2493-1516 acts as a potassium-competitive acid blocker (P-CAB) . It binds to the H+―K+―ATPase enzyme in a reversible manner, competing with potassium ions. This inhibits the function of the proton pump, preventing the exchange of H+ ions with K+ ions. As a result, it effectively blocks the final step of gastric acid secretion, reducing the overall production of gastric acid.
Biochemical Pathways
The inhibition of the proton pump by F2493-1516 affects the gastric acid secretion pathway . Under normal conditions, the H+―K+―ATPase enzyme exchanges H+ ions in the parietal cell with K+ ions in the gastric lumen, a process that is powered by ATP. By blocking this exchange, F2493-1516 prevents the secretion of H+ ions into the stomach, thereby reducing gastric acidity.
Result of Action
The primary result of F2493-1516’s action is a reduction in gastric acid secretion . This can help to alleviate symptoms associated with conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome, which are all characterized by excessive gastric acid production.
Biological Activity
N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS Number: 1040638-74-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including antibacterial properties, anticancer effects, and mechanisms of action based on recent research findings.
The molecular formula of this compound is CHFNO, with a molecular weight of 377.4 g/mol. The structure features an oxazole ring and an indole moiety, which are significant in determining its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds similar to this compound. For instance, derivatives containing oxazole rings have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism typically involves the inhibition of DNA synthesis or disruption of cellular processes leading to bacterial cell death .
Table 1: Antibacterial Efficacy of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 64 µg/mL |
| N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl} | K. pneumoniae | 16 µg/mL |
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines. Studies indicate that this compound can induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.
Case Study: Apoptosis Induction
In a study involving AGS gastric cancer cells, the compound exhibited significant cytotoxicity with an IC value of approximately 12 µM after 48 hours of treatment. The activation of caspase 3/7 was measured, confirming that the compound induces apoptosis effectively .
Table 2: IC Values in Different Cancer Cell Lines
| Cell Line | IC (µM) |
|---|---|
| AGS | 12 |
| MDA-MB-231 | 15 |
| A549 | 20 |
| DU145 | 25 |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA replication or repair.
- Induction of Reactive Oxygen Species (ROS) : It may promote oxidative stress in cells, leading to apoptosis.
- Cell Cycle Arrest : The compound can interfere with cell cycle progression at various checkpoints.
Comparison with Similar Compounds
Substituent Variations on the Oxazole Ring
The 2-fluorophenyl group on the oxazole distinguishes the target compound from analogues. Key comparisons include:
Impact: Fluorine’s electronegativity may enhance binding affinity in target receptors compared to non-halogenated analogues.
Indole Ring Modifications
The 2-methyl group on the indole is conserved in some analogues but absent in others:
Impact : The 2-methyl group likely improves pharmacokinetic properties by reducing oxidative metabolism.
Acetamide Nitrogen Linkage
The methyl-oxazole bridge in the target compound contrasts with direct aryl or benzyl groups in analogues:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
